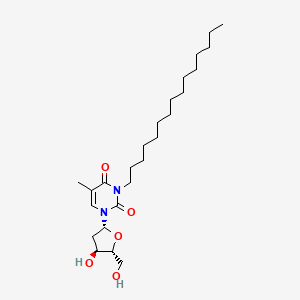
3-Pentadecylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentadecylthymidine is a synthetic nucleoside analog characterized by the presence of a long alkyl chain attached to the thymidine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadecylthymidine typically involves the alkylation of thymidine with a pentadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pentadecylthymidine can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the thymidine moiety.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Pentadecylthymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Pentadecylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The long alkyl chain may disrupt the structure of DNA or RNA, leading to altered function and potentially inhibiting the replication of viruses or cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, lacking the long alkyl chain.
3-Pentadecylcytidine: Another nucleoside analog with a similar alkyl chain but different nucleobase.
3-Pentadecyluridine: Similar structure but with uridine as the nucleobase.
Uniqueness: 3-Pentadecylthymidine is unique due to its specific combination of a thymidine moiety with a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
521277-48-5 |
|---|---|
Molekularformel |
C25H44N2O5 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
UBDNEHDKJHJJTJ-YTFSRNRJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14234060.png)
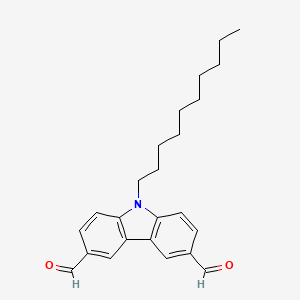
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
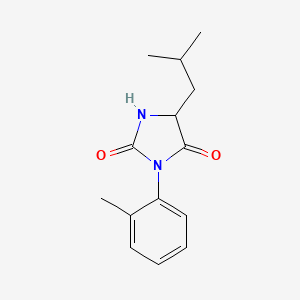
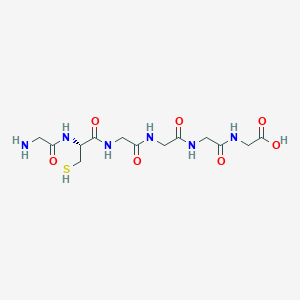
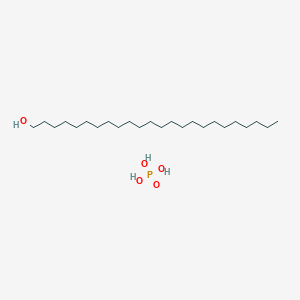
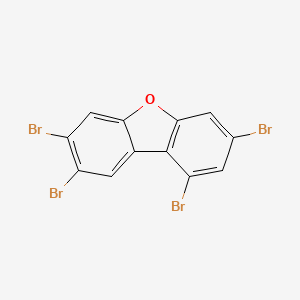
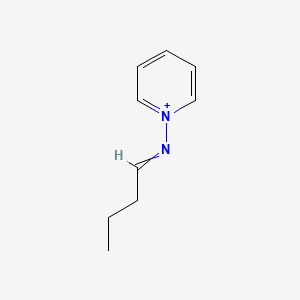
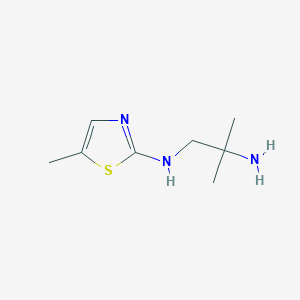

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
